molecular formula C15H14O B3336029 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone CAS No. 16927-79-0

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Cat. No. B3336029
CAS RN: 16927-79-0
M. Wt: 210.27 g/mol
InChI Key: GIVWZRFYXRTADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is an organic compound with the molecular formula C15H14O . It is a solid substance and its molecular weight is 210.27 . The IUPAC name for this compound is 1-(4’-methyl [1,1’-biphenyl]-4-yl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” consists of a biphenyl group (two benzene rings connected by a single bond) with a methyl group attached to one of the benzene rings and an ethanone group attached to the other . The InChI code for this compound is 1S/C15H14O/c1-11-3-5-14 (6-4-11)15-9-7-13 (8-10-15)12 (2)16/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is a solid substance . It has a molecular weight of 210.28 . The storage temperature for this compound is room temperature, and it should be kept sealed in a dry place .

Scientific Research Applications

Microwave-Assisted Synthesis in Organic Chemistry

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone plays a role in microwave-assisted organic synthesis. A study demonstrated its use in the Suzuki reaction, which is pivotal for creating carbon-carbon bonds in functionalized biphenyl systems. This approach is eco-friendly and efficient, leveraging microwave technology for synthesis (Soares et al., 2015).

Photophysical Properties in Analytical Chemistry

The compound's derivatives, such as 1-(4'-amino-biphenyl-4-yl)-ethanone, exhibit unique photophysical properties. For instance, a study observed a significant red-shift in fluorescence when dissolved in ethanol, providing valuable insights for analytical applications (Ghoneim, 2001).

Synthesis of Potential Anti-Cancer Agents

In pharmaceutical research, derivatives of 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone have been synthesized as potential anti-breast cancer agents. A study used it as a building block for creating thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Chemoenzymatic Synthesis in Drug Development

The compound has been used in chemoenzymatic synthesis methods for developing drug precursors, like in the case of Odanacatib, a Cathepsin K inhibitor. Researchers combined palladium-catalyzed cross-coupling with bioreduction to produce enantiomerically pure intermediates (González-Martínez et al., 2019).

Pharmaceutical Design and Synthesis

Its derivatives have been designed and synthesized for their antipsychotic properties. They have shown significant anti-dopaminergic and anti-serotonergic activity, which is crucial in the treatment of psychiatric disorders (Bhosale et al., 2014).

Material Science and Corrosion Inhibition

In material science, derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been investigated as corrosion inhibitors for mild steel. These studies are significant for industrial applications, especially in harsh chemical environments (Jawad et al., 2020).

Safety and Hazards

This compound is classified as a combustible solid . It is harmful if swallowed and causes skin and eye irritation . Therefore, it is recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

1-[2-(4-methylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVWZRFYXRTADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431571
Record name 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone

CAS RN

16927-79-0
Record name 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared from 4-methylphenyltrimethylstannane (Example 69, Step A) and 2'-bromoacetophenone by the procedure described in Example 69, Step B. 1H NMR (200 MHz,CDCl3): 1.98 (s,3H), 2.37 (s,3H), 7.20 (s,4H), 7.3-7.5 (m,4H). FAB-MS: calculated for C15H14O 210; found 211 (M+H,100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C15H14O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A vigorously stirred solution of 13.25 g (66 mmol) of 2-bromoacetophenone and 22.8 g (89 mmol) of 4-methylphenyltrimethylstannane in 190 mL of dimethylformamide under a nitrogen atmosphere was treated with 8.64 g (12 mmol) of bis(triphenylphosphine) palladium(II) chloride and the resulting mixture heated at 150° C. for 6 hours. The reaction mixture was cooled, poured into water (1000 mL) and the resultant suspension extracted with ethyl ether. The combined extracts were washed with water (4×), dried over magnesium sulfate and evaporated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica gel, eluting with hexane/ethyl acetate (10:1), to give 9.8 g (47 mmol, 71%) of the product as an oil. EI-MS: calculated for C15H14O 210: found 210 (M+). 1H NMR (200 MHz, CDCl3): 1.98 (s, 3H), 2.37 (s, 3H), 7.20 (s, 4H), 7.3-7.5 (m, 4H).
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods IV

Procedure details

A vigorously stirred solution of 13.25 g (66 mmol) of 2'-bromoacetophenone and 22.8 g (89 mmol) of 4-methylphenyltrimethylstannane in 190 mL of dimethylformamide under a nitrogen atmosphere was treated with 8.64 g (12 mmol) of bis(triphenylphosphine)palladium(II) chloride and the resulting mixture heated at 150° C. for 6 hours. The reaction mixture was cooled, poured into water (1000 mL) and the resultant suspension extracted with ethyl ether. The combined extracts were washed with water (4×), dried over magnesium sulfate and evaporated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica gel, eluting with hexane/ethyl acetate (10:1) to give 9.8 g (47 mmol, 71%) of product as an oil. EI-MS: calculated for C15H14O 210: found 210 (M+). 1H NMR (200 MHz, CDCl3): δ 1.98 (s, 3H), 2.37 (s, 3H), 7.20 (s, 4H), 7.3-7.5 (m, 4H).
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods V

Procedure details

A solid mixture of 4-methylphenylboronic acid (204 mg, 1.5 mmol), CsF (456 mg, 3.0 mmol), Pd(dba)2 (3 mg, 5 μmol), and ligand 1 (5 mg, 15 μmol) was thoroughly evacuated and purged with argon. 2′-Chloroacetophenone (0.13 mL, 1.0 mmol) and toluene (4 mL) were added and the reaction was heated at 110° C. for 1 h. GC-MS analysis indicated the reaction to be complete, i.e. starting aryl chloride reagent was completely consumed (quantitative GC yield). The reaction was taken up in ether (100 mL) and washed with H2O (30 mL) and brine (30 mL), The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel using hexanes:ethyl acetate (8:1) as eluant to afford the title compound as a yellow oil (198 mg, 92% isolated yield) after drying under vacuum. TON≈100 and TOF≈100. 1 H NMR (CDCl3): δ7.52 (d, J=8.4, 1H, ArH), 7.47 (d, J=7.2, 1H, ArH), 7.38 (t, J=7.2, 2H, ArH), 7.22 (s, 4H, ArH), 2.39 (s, 3H, C(O)CH3), 2.00 (s, 3H, ArCH3). 13C{1H} NMR (CDCl3): δ205.1, 140.9, 140.5, 137.8, 137.7, 130.6, 130.2, 129.4, 128.7, 127.8, 127.2, 30.4, 21.2.
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
456 mg
Type
reactant
Reaction Step One
[Compound]
Name
ligand 1
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.